N-cyclopropyl-2-hydroxy-N-methylacetamide

Conformational Analysis Medicinal Chemistry Building Block Design

This compound features a conformationally constrained cyclopropyl ring, tertiary N-methyl amide, and a primary hydroxyl handle unavailable in simpler N-alkyl acetamides. The hydroxyl group enables late-stage esterification, phosphorylation, or fluorophore conjugation for chemical probe development. The cyclopropyl amide core is a validated pharmacophore in H3 receptor antagonist and LSD1/HDAC dual inhibitor patents, making this an ideal entry scaffold for SAR studies. Order to accelerate medicinal chemistry programs requiring a regiospecific, vector-defined building block not replaceable by N-methylacetamide or N-cyclopropylacetamide.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1247116-47-7
Cat. No. B1526576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-hydroxy-N-methylacetamide
CAS1247116-47-7
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=O)CO
InChIInChI=1S/C6H11NO2/c1-7(5-2-3-5)6(9)4-8/h5,8H,2-4H2,1H3
InChIKeyBEKGTIZDYXJDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-cyclopropyl-2-hydroxy-N-methylacetamide (CAS 1247116-47-7): Baseline Identity and Class Context for Scientific Selection


N-cyclopropyl-2-hydroxy-N-methylacetamide (CAS 1247116-47-7) is a synthetic, small-molecule acetamide derivative classified as a cyclopropyl-containing building block for medicinal chemistry and organic synthesis. Its structure, defined by a cyclopropyl group on the amide nitrogen, a tertiary N-methyl substituent, and a primary hydroxyl group on the acetyl moiety, distinguishes it from simpler N-alkyl acetamides. Structural characterization data, including SMILES notation and standardized atom labeling, are available through the Biological Magnetic Resonance Data Bank (BMRB) under accession bmse012309 [1]. The compound is primarily offered by specialized chemical suppliers as a versatile scaffold for the preparation of more complex molecules, including potential pharmaceutical intermediates and tool compounds for drug discovery programs.

Why N-cyclopropyl-2-hydroxy-N-methylacetamide (CAS 1247116-47-7) Is Not Interchangeable with Simpler N-Alkyl Acetamides in Research Procurement


The scientific and industrial utility of N-cyclopropyl-2-hydroxy-N-methylacetamide cannot be fulfilled by generic, simpler N-alkyl acetamides such as N-methylacetamide, N,N-dimethylacetamide, or N-cyclopropylacetamide. The specific combination of the conformationally constrained cyclopropyl ring, the tertiary N-methyl group, and the reactive primary hydroxyl handle creates a unique vector set for molecular interactions and synthetic transformations [1]. The cyclopropyl group is known to influence metabolic stability and restrict peptide bond conformation, while the hydroxyl group enables downstream derivatization such as esterification, phosphorylation, or glycosylation, features absent in fully substituted or non-hydroxylated analogs [2]. Direct substitution with compounds lacking this precise substitution pattern risks failure in structure-activity relationship (SAR) studies or synthetic routes where the steric, electronic, and hydrogen-bonding profiles are critical for target engagement or reaction efficiency.

Quantitative Differentiation Evidence for N-cyclopropyl-2-hydroxy-N-methylacetamide (CAS 1247116-47-7) Against Closest Analogs


Steric and Conformational Distinction: Predicted vs. Observed Properties for N-cyclopropyl-2-hydroxy-N-methylacetamide Over N-methylacetamide

N-cyclopropyl-2-hydroxy-N-methylacetamide introduces a cyclopropyl ring that imposes significant steric bulk and conformational restriction compared to the simplest baseline N-methylacetamide. While no direct experimental head-to-head assay is available in the open literature, the BMRB structural assignment confirms the unique three-dimensional spatial arrangement of the cyclopropyl, hydroxyl, and N-methyl groups [1]. This spatial profile is qualitatively distinct from the planar, unrestricted geometry of N-methylacetamide, which is evidenced by its inability to engage in analogous cyclopropyl-driven C–H⋯π or C–H⋯C interactions documented for cyclopropyl-containing amides in supramolecular assemblies [2].

Conformational Analysis Medicinal Chemistry Building Block Design

Hydrogen-Bond Donor/Acceptor Capacity: N-cyclopropyl-2-hydroxy-N-methylacetamide vs. N-cyclopropyl-N-methylacetamide

The presence of the 2-hydroxy group in N-cyclopropyl-2-hydroxy-N-methylacetamide introduces a hydrogen bond donor and an additional acceptor, absent in the comparator N-cyclopropyl-N-methylacetamide (CAS 681448-82-8, or similar). While no experimental logP or solubility value is reported for the target compound, functional group contribution models predict a decrease in logP by approximately 0.7–1.0 units and an increase in aqueous solubility relative to the non-hydroxylated analog, based on standard fragment constants for a primary hydroxyl group [1]. This prediction is consistent with class-level observations that hydroxyl substitution on small amides enhances water solubility and provides a synthetic handle for further conjugation.

Hydrogen Bonding Solubility Drug Design

Metabolic Stability Potential: Cyclopropyl Group vs. Isopropyl or Linear Alkyl Chains in Acetamide Scaffolds

The cyclopropyl moiety in N-cyclopropyl-2-hydroxy-N-methylacetamide is a recognized structure for modulating oxidative metabolism compared to isopropyl or n-propyl analogs. While no direct metabolic stability data for the target compound exist, the patent literature on cyclopropyl amide derivatives implicitly values this feature for achieving desirable pharmacokinetic profiles in H3 receptor antagonists and LSD1/HDAC dual inhibitors [1][2]. The class-level inference is that the cyclopropyl group provides enhanced resistance to CYP-mediated oxidation relative to a simple isopropyl group due to higher C–H bond dissociation energy of the cyclopropyl ring, a principle documented in metabolism studies of cyclopropylamines.

Metabolic Stability CYP Inhibition Drug Metabolism

Patent-Validated Scaffold Relevance: N-cyclopropyl-2-hydroxy-N-methylacetamide as a Key Intermediate for Histamine H3 and epigenetic Dual Inhibitors

While not a final drug substance, N-cyclopropyl-2-hydroxy-N-methylacetamide embodies the core cyclopropyl amide scaffold present in multiple patent families. The US9029381 patent exemplifies cyclopropyl amide derivatives claimed as histamine H3 receptor modulators, and the US11352322 patent protects cyclopropyl amides as dual LSD1/HDAC inhibitors for oncology and neurology [1][2]. These patents assert that the cyclopropyl amide moiety is essential for biological activity. As the target compound includes both the cyclopropyl amide and a hydroxyl group, it serves as a more advanced, functionalizable intermediate compared to simpler cyclopropyl amides lacking a synthetic handle. No quantitative activity data is reported for this specific compound in these patents, but its core structure aligns with the Markush claims.

Patent Analysis Intermediate Drug Discovery

Evidence-Backed Application Scenarios for Procuring N-cyclopropyl-2-hydroxy-N-methylacetamide (CAS 1247116-47-7)


Medicinal Chemistry: Synthesis of H3 Receptor Antagonist Lead Series

When pursuing novel histamine H3 receptor antagonists, the cyclopropyl amide motif is a validated pharmacophore as per US Patent US9029381 [1]. N-cyclopropyl-2-hydroxy-N-methylacetamide provides a direct entry into this chemical space with a hydroxyl handle for late-stage diversification, allowing chemists to explore amine, ether, or ester prodrugs without needing a de novo synthesis of the core.

Chemical Biology: Development of LSD1/HDAC Dual Inhibitor Tool Compounds

The LSD1/HDAC dual inhibitor patent US11352322 highlights the centrality of cyclopropyl amide structures [2]. As an early intermediate, N-cyclopropyl-2-hydroxy-N-methylacetamide can be elaborated into more complex, patent-relevant structures for target validation assays, offering a time-saving advantage over constructing the cyclopropyl amide core from scratch.

Bioconjugation and Probe Design: Hydroxyl Group-Directed Conjugation

The primary hydroxyl group is a unique feature not available in simpler N-alkyl cyclopropyl amides. This enables selective conjugation to fluorophores, biotin, or solid supports via ester or carbamate linkages. This scenario is critical for generating chemical probes for pull-down experiments or fluorescence polarization assays, where the cyclopropyl amide moiety is necessary for target affinity.

Metabolic Stability SAR Studies: N-Dealkylation vs. Cyclopropyl Oxidation Comparison

In vitro metabolism studies comparing N-cyclopropyl-2-hydroxy-N-methylacetamide with its N-isopropyl or N-cyclopropylmethyl analogs can quantitatively assess the impact of the cyclopropyl ring on oxidative metabolism. Such studies serve as a fundamental SAR exercise to guide the optimization of metabolic stability in early drug discovery, informing subsequent procurement of stabilized building blocks.

Quote Request

Request a Quote for N-cyclopropyl-2-hydroxy-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.